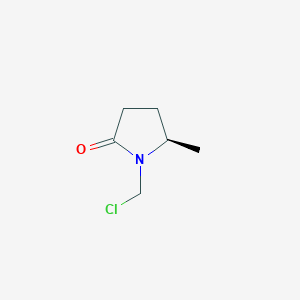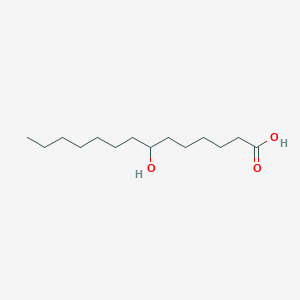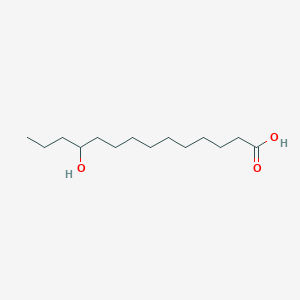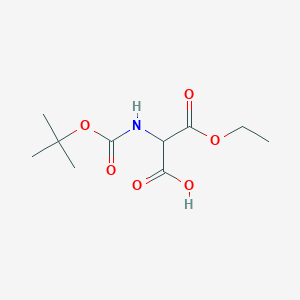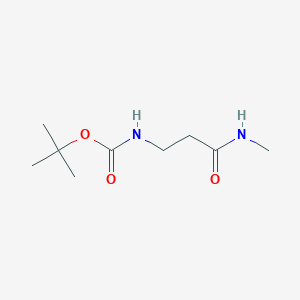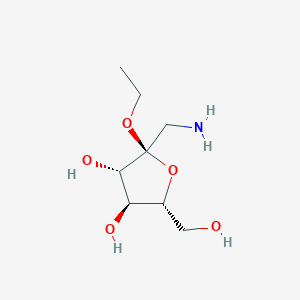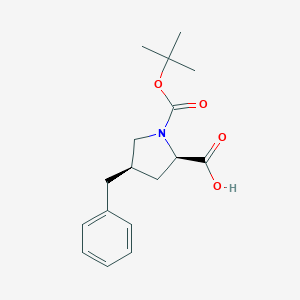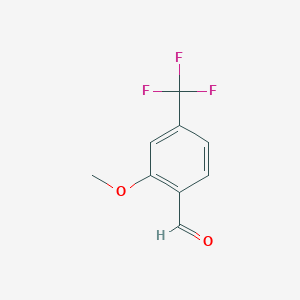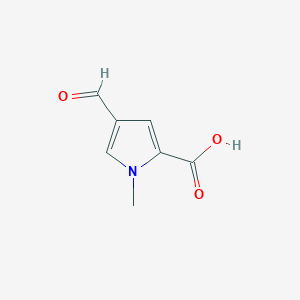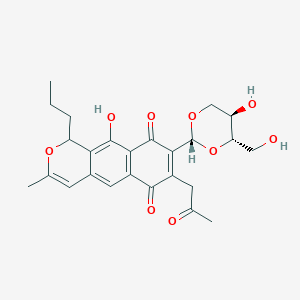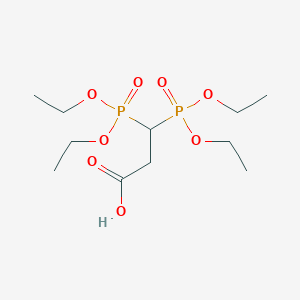
3,3-双(二乙氧基膦酰基)丙酸
描述
The compound 3,3-bis(diethoxyphosphoryl)propanoic acid is a chemical that features a propanoic acid backbone with two diethoxyphosphoryl groups attached to the third carbon. While the provided papers do not directly discuss this compound, they provide insights into similar compounds and their synthesis, structure, and reactivity, which can be extrapolated to understand 3,3-bis(diethoxyphosphoryl)propanoic acid.
Synthesis Analysis
The synthesis of related bis(diethoxyphosphoryl) compounds typically involves multiple steps starting from precursors such as tetraethyl methylene diphosphonate . For instance, the synthesis of 4,4-bis(diethoxyphosphoryl) butanoic acid is achieved through a five-step process with an overall yield of 64% . Similarly, the synthesis of 3,3-bis(dibenzyloxyphosphoryl)propionic acid involves hydrolysis, chlorination, esterification, and condensation steps . These methods suggest that the synthesis of 3,3-bis(diethoxyphosphoryl)propanoic acid would likely follow a comparable synthetic route, with adjustments made for the specific chemical structure.
Molecular Structure Analysis
The molecular structure of bis(diethoxyphosphoryl) compounds is characterized by the presence of phosphorus atoms bonded to oxygen and carbon atoms. For example, the Eu(III) picrate complexes with α-(diethoxyphosphoryl)propanone show that the phosphoryl oxygens are involved in bonding, resulting in specific coordination polyhedra . This information can be used to infer that in 3,3-bis(diethoxyphosphoryl)propanoic acid, the diethoxyphosphoryl groups would significantly influence the molecular geometry and potential for complex formation.
Chemical Reactions Analysis
Compounds with diethoxyphosphoryl groups participate in various chemical reactions. For instance, (E)-3-aryl-2-(diethoxyphosphoryl)acrylic acids can undergo Friedel–Crafts reactions with electron-rich hydroxyarenes to form α-methylene-δ-valerolactones . This reactivity could be relevant to 3,3-bis(diethoxyphosphoryl)propanoic acid, as the presence of the diethoxyphosphoryl groups may allow it to engage in similar transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of bis(diethoxyphosphoryl) compounds are influenced by their molecular structure. For example, the presence of intermolecular hydrogen bonds, as seen in the crystal packing of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid, affects the stability and solubility of the compound . The diethoxyphosphoryl groups in 3,3-bis(diethoxyphosphoryl)propanoic acid would likely contribute to similar properties, such as solubility in organic solvents and potential for hydrogen bonding.
科学研究应用
合成和聚合
- 该化合物用于合成新型含双膦酸酯的甲基丙烯酸酯,在聚合工艺中具有应用。这些甲基丙烯酸酯衍生自与乙基和叔丁基 α-溴甲基丙烯酸酯的反应,在热本体聚合、光聚合和共聚合中显示出潜力(Sarayli Bilgici、Buyukgumus、Altin 和 Avci,2014)。
化学合成
- 该酸还在各种化合物的合成中发挥作用。例如,它用于合成 4,4-双(二乙氧基膦酰基)丁酸,展示了一种简单且有效的生产方法(Yong,2002)。
材料科学
- 在材料科学中,该化合物有助于研究含磷 1,6-二烯的聚合速率和钙结合。它有助于了解环状单体结构对聚合反应性的影响,这对于在牙科材料中的应用非常重要(Albayrak、Sarayli Bilgici 和 Avci,2007)。
稀土元素萃取
- 在稀土元素萃取中看到了一个应用,其中该酸的衍生物(如膦酰羧酸)被合成用于在氯化物介质中从其他稀土元素中分离钇。这证明了此类化合物在材料和地球化学领域的实用性(Guolong、Zhang、Li 和 Liao,2021)。
催化
- 它还参与了合成具有二乙氧基膦酰基取代的 1,10-菲咯啉的 Cu(I) 络合物,该络合物用于催化 C-C 和 C-杂原子键的形成。这突出了它在催化中促进重要化学反应中的作用(Mitrofanov、Bessmertnykh-Lemeune 和 Beletskaya,2015)。
药物化学
- 在药物化学中,它用于合成氨基酸与硝苯地平的偶联物,在该偶联物中,它有助于开发具有抗氧化、抗炎和抗溃疡活性的化合物(Subudhi 和 Sahoo,2011)。
安全和危害
属性
IUPAC Name |
3,3-bis(diethoxyphosphoryl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O8P2/c1-5-16-20(14,17-6-2)11(9-10(12)13)21(15,18-7-3)19-8-4/h11H,5-9H2,1-4H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDQZCDGSLKIQJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(CC(=O)O)P(=O)(OCC)OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O8P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Bis(diethoxyphosphoryl)propanoic acid | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of incorporating 3,3-Bis(diethoxyphosphoryl)propanoic acid into methacrylate monomers?
A1: The incorporation of 3,3-Bis(diethoxyphosphoryl)propanoic acid into methacrylate monomers introduces bisphosphonate groups into the resulting polymers []. This modification is significant due to the known affinity of bisphosphonates for hydroxyapatite, the primary mineral component of bone. The research demonstrates that a homopolymer containing this specific bisphosphonate group, upon hydrolysis, can interact with hydroxyapatite []. This interaction suggests potential applications of these novel polymers in areas like bone tissue engineering or drug delivery systems targeting bone tissue.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


